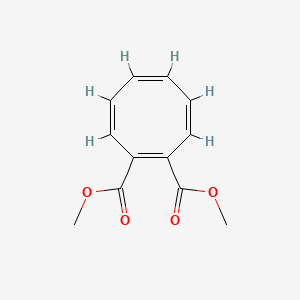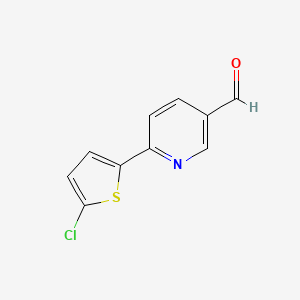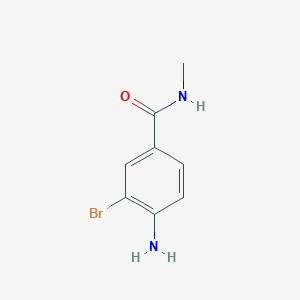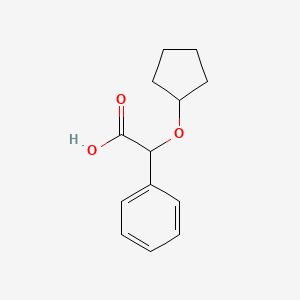
2-Ethoxy-benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-benzaldehyde oxime is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzaldehyde oxime, where an ethoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethoxy-benzaldehyde oxime can be synthesized through the reaction of 2-ethoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation in dry media. This method involves the reaction of hydroxylamine hydrochloride with 2-ethoxy-benzaldehyde in the presence of silica gel as a catalyst. The use of microwave irradiation significantly reduces reaction time and improves yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles.
Reduction: Reduction of the oxime can lead to the formation of amines.
Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as N-chlorosuccinimide in dimethylformamide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for the reduction of the oxime to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Benzaldehyde oxime: The parent compound, which lacks the ethoxy group.
2-Hydroxy-benzaldehyde oxime: Similar structure but with a hydroxy group instead of an ethoxy group.
4-Ethoxy-benzaldehyde oxime: The ethoxy group is at the para position instead of the ortho position.
Uniqueness: 2-Ethoxy-benzaldehyde oxime is unique due to the presence of the ethoxy group at the ortho position, which can influence its reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-ethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-7,11H,2H2,1H3/b10-7- |
Clave InChI |
WZRKOXBTHOWETA-YFHOEESVSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N\O |
SMILES canónico |
CCOC1=CC=CC=C1C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)
![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)


![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)
![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)

![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)

![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)

